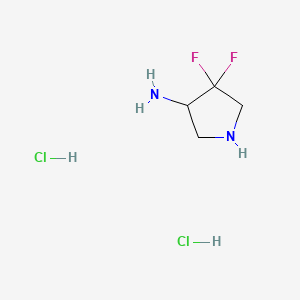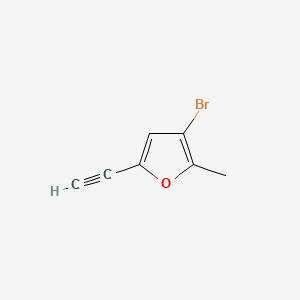![molecular formula C14H22O2Si B13469293 4-[(Tert-butyldimethylsilyl)oxy]-3-methylbenzaldehyde CAS No. 381226-61-5](/img/structure/B13469293.png)
4-[(Tert-butyldimethylsilyl)oxy]-3-methylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Tert-butyldimethylsilyl)oxy]-3-methylbenzaldehyde is an organic compound with the molecular formula C13H20O2Si. It is a derivative of benzaldehyde, where the hydrogen atom on the hydroxyl group is replaced by a tert-butyldimethylsilyl (TBDMS) group. This compound is often used in organic synthesis as a protecting group for alcohols due to its stability and ease of removal under mild conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Tert-butyldimethylsilyl)oxy]-3-methylbenzaldehyde typically involves the silylation of 4-hydroxy-3-methylbenzaldehyde. The reaction is carried out using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually performed in an aprotic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale silylation reactions using automated reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial for industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Tert-butyldimethylsilyl)oxy]-3-methylbenzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: NaBH4, LiAlH4
Substitution: TBAF, acidic conditions (e.g., acetic acid/water mixture)
Major Products Formed
Oxidation: 4-[(Tert-butyldimethylsilyl)oxy]-3-methylbenzoic acid
Reduction: 4-[(Tert-butyldimethylsilyl)oxy]-3-methylbenzyl alcohol
Substitution: 4-hydroxy-3-methylbenzaldehyde
Applications De Recherche Scientifique
4-[(Tert-butyldimethylsilyl)oxy]-3-methylbenzaldehyde is widely used in scientific research due to its versatility:
Mécanisme D'action
The mechanism of action of 4-[(Tert-butyldimethylsilyl)oxy]-3-methylbenzaldehyde primarily involves its role as a protecting group. The TBDMS group stabilizes the hydroxyl group by forming a silicon-oxygen bond, which is resistant to many reaction conditions. The removal of the TBDMS group is facilitated by nucleophilic attack, typically by fluoride ions, leading to the formation of a pentavalent silicon intermediate that collapses to release the free hydroxyl group .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(Tert-butyldimethylsilyl)oxy]benzaldehyde: Similar structure but without the methyl group on the benzene ring.
(Tert-butyldimethylsilyloxy)acetaldehyde: Contains an acetaldehyde group instead of a benzaldehyde group.
4-[(Tert-butyldimethylsilyl)oxy]-1-butanol: Contains a butanol group instead of a benzaldehyde group.
Uniqueness
4-[(Tert-butyldimethylsilyl)oxy]-3-methylbenzaldehyde is unique due to the presence of both the TBDMS protecting group and the methyl group on the benzene ring. This combination provides enhanced stability and selectivity in synthetic applications compared to other similar compounds .
Propriétés
Numéro CAS |
381226-61-5 |
|---|---|
Formule moléculaire |
C14H22O2Si |
Poids moléculaire |
250.41 g/mol |
Nom IUPAC |
4-[tert-butyl(dimethyl)silyl]oxy-3-methylbenzaldehyde |
InChI |
InChI=1S/C14H22O2Si/c1-11-9-12(10-15)7-8-13(11)16-17(5,6)14(2,3)4/h7-10H,1-6H3 |
Clé InChI |
ALEYGNXDTILJGM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C=O)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


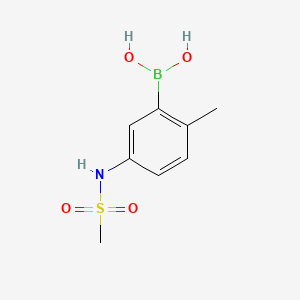
![{4-Chloro-2-azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride](/img/structure/B13469226.png)

![Methyl[3-(1-methylpiperazin-2-yl)propyl]amine](/img/structure/B13469230.png)

![Potassium benzo[b]thiophen-6-yltrifluoroborate](/img/structure/B13469236.png)
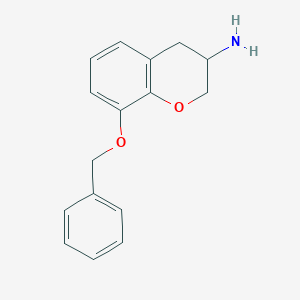
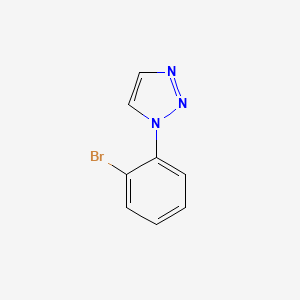
![1-{2-Methoxybicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride](/img/structure/B13469254.png)

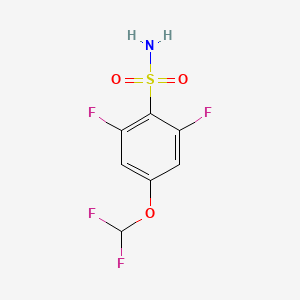
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoic acid](/img/structure/B13469272.png)
